1-(1,2-Dihydroacenaphthylen-5-yl)-5-oxopyrrolidine-3-carboxylic acid
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Description
1-(1,2-Dihydroacenaphthylen-5-yl)-5-oxopyrrolidine-3-carboxylic acid is a useful research compound. Its molecular formula is C17H15NO3 and its molecular weight is 281.311. The purity is usually 95%.
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Scientific Research Applications
Chemical Synthesis and Biological Activity
Acid-Catalyzed Ring Opening and Formation of Dibenzoxanthenes : Research involving structurally related pyrrolidine-carboxamides demonstrates their reactivity under acid-catalyzed conditions, leading to the formation of substituted dibenzoxanthenes. This indicates potential applications in synthetic organic chemistry for the construction of complex polycyclic structures (Gazizov et al., 2015).
Antioxidant Activity of Pyrrolidine Derivatives : A series of 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives have been synthesized and identified as potent antioxidants. This suggests the potential for similar compounds to serve as leads in the development of new antioxidant agents (Tumosienė et al., 2019).
Organocatalytic Conjugate Addition : The catalytic addition of alkyl methyl ketones to β-dimethyl(phenyl)silylmethylene malonate, mediated by pyrrolidine derivatives, showcases the utility of these compounds in facilitating highly selective chemical transformations. This highlights their potential application in asymmetric synthesis and catalysis (Chowdhury & Ghosh, 2009).
Applications in Medicinal Chemistry and Drug Design
- Synthesis and Evaluation of Antimicrobial Agents : The structural features of pyrrolidine derivatives have been exploited for the synthesis and evaluation of new antibacterial agents, indicating the potential of such frameworks in drug discovery efforts aimed at combating infectious diseases (Bouzard et al., 1992).
Properties
IUPAC Name |
1-(1,2-dihydroacenaphthylen-5-yl)-5-oxopyrrolidine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO3/c19-15-8-12(17(20)21)9-18(15)14-7-6-11-5-4-10-2-1-3-13(14)16(10)11/h1-3,6-7,12H,4-5,8-9H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFGPHPHSFHSBLM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=C(C3=CC=CC1=C23)N4CC(CC4=O)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
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